

Application Notes and Protocols: Fluindapyr Metabolite Profiling in Water

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Compound of Interest

Compound Name: *Fluindapyr*

Cat. No.: *B1441959*

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Introduction

Fluindapyr is a systemic fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class.^[1] Its application in agriculture necessitates a thorough understanding of its environmental fate, particularly its transformation in aqueous systems. This document provides detailed application notes and protocols for the profiling of **fluindapyr** and its primary metabolites in water samples. The methodologies outlined herein are designed to ensure accurate and reproducible quantification, supporting environmental monitoring and risk assessment studies.

The primary degradation pathways for **fluindapyr** in aquatic environments involve metabolism and photolysis.^[1] Key metabolites that have been identified include 3-hydroxy-**fluindapyr**, cis-1-carboxy-**fluindapyr**, and trans-1-carboxy-**fluindapyr**.^[2] This protocol focuses on the simultaneous determination of the parent compound and these metabolites using liquid chromatography with tandem mass spectrometric detection (LC-MS/MS), a highly specific and sensitive analytical technique.^[2]

Quantitative Data Summary

The following tables summarize the key information for the analysis of **fluindapyr** and its metabolites.

Table 1: Analyte Information

Compound Name	IUPAC Name	CAS No.	Molecular Formula	Molecular Mass (g/mol)
Fluindapyr	3-(difluoromethyl)-N-(7-fluoro-2,3-dihydro-1,1,3-trimethyl-1H-inden-4-yl)-1-methyl-1H-pyrazole-4-carboxamide	1383809-87-7	C ₁₈ H ₂₀ F ₃ N ₃ O	351.2
3-Hydroxy-fluindapyr	3-(difluoromethyl)-N-(7-fluoro-3-hydroxy-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrazole-4-carboxamide	Not Available	C ₁₈ H ₂₀ F ₃ N ₃ O ₂	367.4
cis-1-Carboxy-fluindapyr	(1R,3S)-4-{{3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido}}-7-fluoro-1,3-dimethylindane-1-carboxylic acid	Not Available	C ₁₈ H ₁₈ F ₃ N ₃ O ₃	381.4
trans-1-Carboxy-fluindapyr	(1S,3S)-4-{{3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido}}-7-fluoro-1,3-	Not Available	C ₁₈ H ₁₈ F ₃ N ₃ O ₃	381.4

dimethylindane-
1-carboxylic acid

Table 2: LC-MS/MS Parameters for **Fluindapyr** Analysis

Parameter	Value
LC System	Agilent 1290 HPLC system or equivalent
MS/MS System	AB Sciex API 5500 Triplequadrupole LC-MS/MS system with Turbo IonSpray (ESI) source or equivalent
LC Column	Phenomenex Kinetex C18, 50 mm x 2.1 mm, 2.6 μ m
Column Temperature	25 $^{\circ}$ C
Injection Volume	40 μ L
Mobile Phase A	10mM ammonium acetate and 0.2% formic acid in water
Mobile Phase B	0.2% formic acid in methanol
Ionization Mode	Positive Electrospray Ionization (ESI+)
Quantifier Transition (m/z)	352.2 \rightarrow 256
Qualifier Transition (m/z)	352.2 \rightarrow 312.1

Experimental Protocols

Preparation of Standard Solutions

1.1. Stock Solutions (100 μ g/mL):

- Accurately weigh approximately 10 mg of each analytical standard (**Fluindapyr**, 3-OH-**Fluindapyr**, cis-1-COOH-**Fluindapyr**, and trans-1-COOH-**Fluindapyr**) into separate 100 mL volumetric flasks.

- Dissolve the standards in methanol and bring to volume. Store stock solutions in amber glass bottles at 4°C.

1.2. Intermediate Standard Solutions (1 µg/mL):

- Pipette 1 mL of each 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to volume with methanol.

1.3. Working Standard Solutions:

- For **Fluindapyr**: Prepare a series of calibration standards by diluting the intermediate solution with Millipore water to achieve concentrations ranging from 0.020 ng/mL to 1.2 ng/mL.[\[2\]](#)
- For Metabolites: Prepare a mixed intermediate solution containing 3-OH-**Fluindapyr**, cis-1-COOH-**Fluindapyr**, and trans-1-COOH-**Fluindapyr** at 1.0 µg/mL. From this, prepare matrix-matched standard solutions by diluting in drinking water to obtain concentrations ranging from 0.030 ng/mL to 50 ng/mL.[\[2\]](#)

Sample Preparation (Direct Injection)

For the analysis of **fluindapyr** and its metabolites in drinking water, a direct injection method without further clean-up is validated and recommended.[\[2\]](#)

- Collect water samples in clean, amber glass bottles.
- If necessary, filter the water samples through a 0.45 µm filter to remove any particulate matter.
- Transfer an aliquot of the water sample directly into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

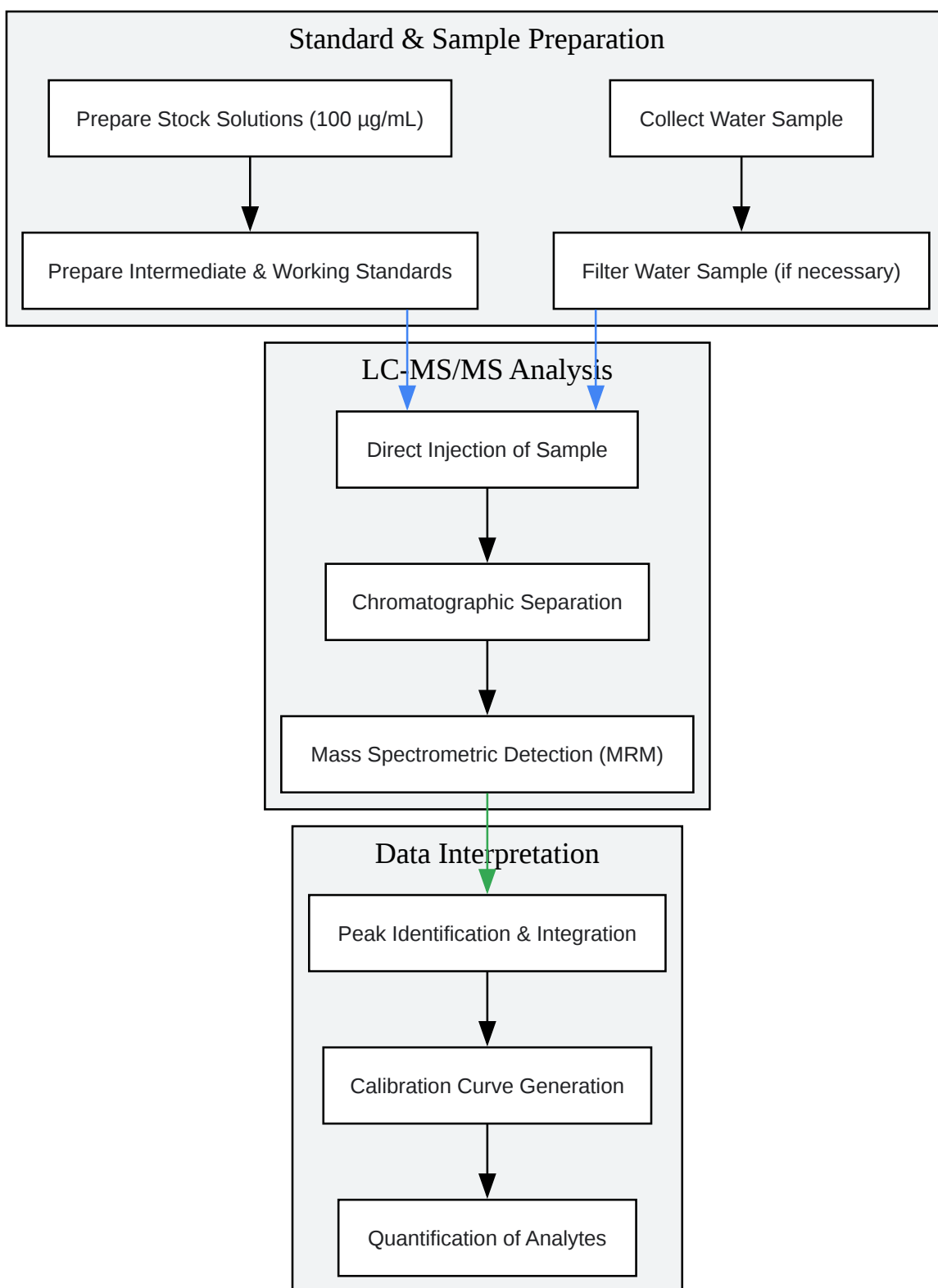
- Set up the LC-MS/MS system according to the parameters outlined in Table 2.
- Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

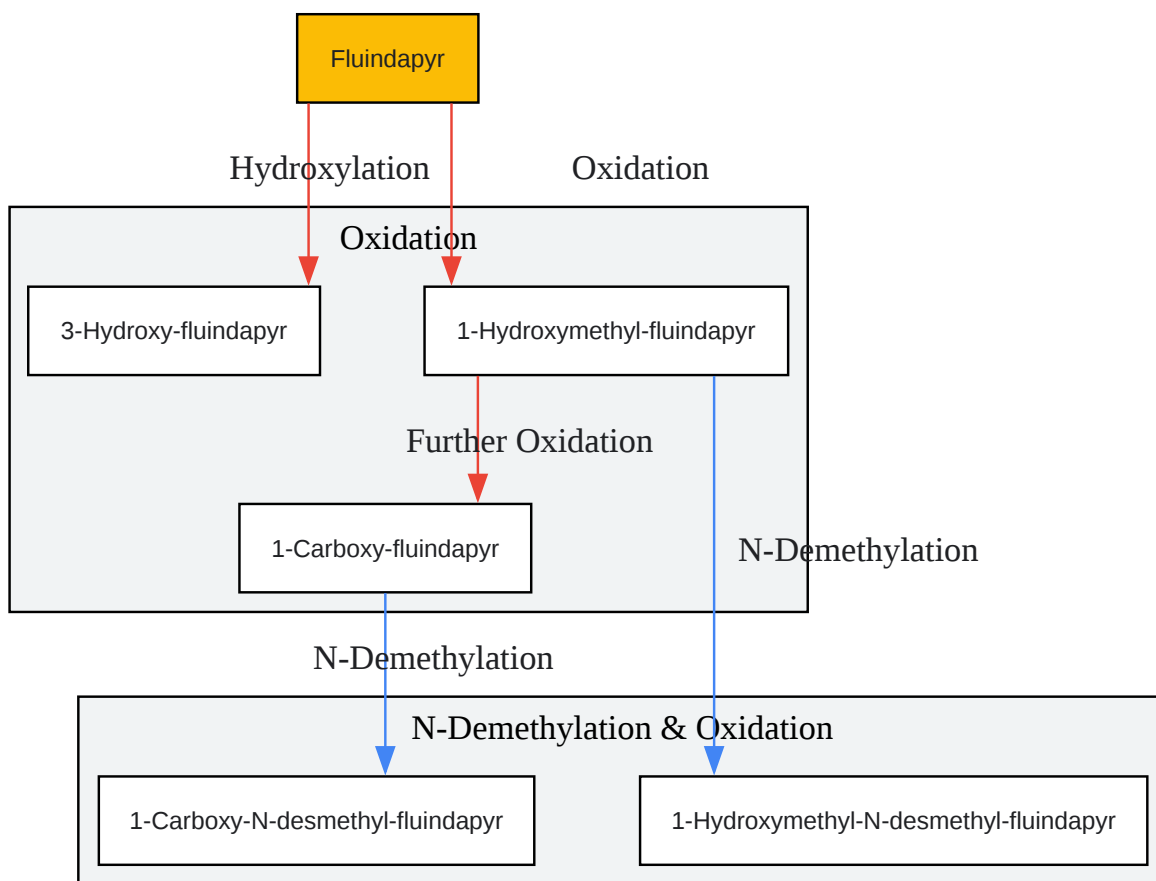
- Inject the prepared standard solutions to generate a calibration curve.
- Inject the water samples for analysis.
- Monitor the two parent-daughter ion transitions for **fluindapyr** (256 m/z and 312 m/z) for quantification and confirmation.[\[2\]](#)

Data Interpretation and Quantification

- Identify and integrate the chromatographic peaks corresponding to **fluindapyr** and its metabolites based on their retention times and specific mass transitions.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of each analyte in the water samples by interpolating their peak areas from the calibration curve.
- The limit of quantification (LOQ) for **fluindapyr** and its metabolites in drinking water has been validated at 0.1 µg/L.[\[2\]](#)

Visualizations





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References

- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. epa.gov [epa.gov]
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